2-Chloroethyl (4-methoxyphenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91552-47-5 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-chloroethyl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-2-9(3-5-10)8-11(13)15-7-6-12/h2-5H,6-8H2,1H3 |
InChI Key |
KFLORGITLNEWNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Methodological Advancements for 2 Chloroethyl 4 Methoxyphenyl Acetate
Direct Esterification Approaches and Optimization of Reaction Conditions
Direct esterification, most notably the Fischer-Speier esterification, represents the most straightforward approach for synthesizing 2-Chloroethyl (4-methoxyphenyl)acetate. This method involves the reaction of (4-methoxyphenyl)acetic acid with 2-chloroethanol (B45725) in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and strategies to drive it towards the product side are crucial for achieving high yields. organic-chemistry.orglibretexts.org
Commonly employed catalysts are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
Optimization of reaction conditions is paramount. Key parameters include:
Molar Ratio of Reactants: Employing a large excess of one reactant, typically the less expensive 2-chloroethanol, shifts the equilibrium to favor ester formation, in accordance with Le Châtelier's principle. organic-chemistry.orglibretexts.org Studies on similar esterifications have shown that increasing the alcohol-to-acid ratio can significantly improve the conversion rate. masterorganicchemistry.comresearchgate.net
Water Removal: The water produced during the reaction can hydrolyze the ester, reversing the process. Continuous removal of water, often accomplished through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using dehydrating agents such as molecular sieves, is a highly effective strategy to drive the reaction to completion. organic-chemistry.org
Temperature: The reaction is typically performed at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to side reactions. The optimal temperature depends on the specific reactants and catalyst used. researchgate.net
Catalyst Loading: The concentration of the acid catalyst influences the reaction rate. While a higher concentration can accelerate the reaction, it may also promote unwanted side reactions.
Microwave-assisted organic synthesis (MAOS) has emerged as a modern technique for accelerating Fischer esterification, offering benefits like significantly reduced reaction times and potentially higher yields. acs.org
Table 1: Comparison of Direct Esterification Conditions
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Catalyst | H₂SO₄, p-TsOH | H₂SO₄, p-TsOH |
| Temperature | Reflux | 100-150°C |
| Reaction Time | Several hours | Minutes |
| Water Removal | Dean-Stark, Molecular Sieves | Not always necessary due to rapid kinetics |
| Yield | Moderate to High | Often Higher |
Precursor Synthesis Strategies for 2-Chloroethyl Alcohol and (4-Methoxyphenyl)acetic Acid Moieties
Synthesis of 2-Chloroethanol: 2-Chloroethanol is a commodity chemical, but for laboratory purposes, it can be synthesized via several routes. A common method involves the reaction of ethylene (B1197577) glycol with a chlorinating agent like thionyl chloride (SOCl₂) or hydrochloric acid. Another well-established industrial method is the treatment of ethylene with chlorine in the presence of water, which generates hypochlorous acid (HOCl) in situ, which then adds across the double bond.
Synthesis of (4-Methoxyphenyl)acetic Acid: (4-Methoxyphenyl)acetic acid, also known as homoanisic acid, is a key intermediate in various organic syntheses. thegoodscentscompany.comhimedialabs.com It can be prepared through several established methods:
From p-Anisylacetonitrile: A common laboratory route involves the hydrolysis of 4-methoxyphenylacetonitrile. The nitrile can be prepared via the cyanation of 4-methoxybenzyl chloride. The subsequent hydrolysis of the nitrile to the carboxylic acid is typically achieved under strong acidic or basic conditions, followed by neutralization.
From Anisole: One synthetic route involves the reaction of methoxybenzene acetonitrile (B52724) with sodium hydroxide (B78521) in ethanol (B145695) and water, followed by acidification to yield the final product. chemicalbook.com
From 4-Methoxyacetophenone: The Willgerodt-Kindler reaction provides another pathway, where 4-methoxyacetophenone is reacted with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.
Indirect Synthetic Pathways Utilizing Acylation or Alkylation Techniques
Indirect methods offer alternatives to direct esterification, often proceeding under milder conditions and without the complication of an equilibrium.
Acylation Pathway: This two-step approach involves first converting (4-methoxyphenyl)acetic acid into a more reactive acylating agent, typically (4-methoxyphenyl)acetyl chloride. This is achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 2-chloroethanol. libretexts.org The reaction is rapid, exothermic, and essentially irreversible, as the byproduct is hydrogen chloride gas. A weak base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl formed. libretexts.org This method is particularly useful for small-scale preparations where high purity is desired.
Alkylation Pathway: Alkylation provides another robust method for ester synthesis. In this strategy, the carboxylate anion of (4-methoxyphenyl)acetic acid is used as a nucleophile. youtube.com The process involves:
Deprotonation of (4-methoxyphenyl)acetic acid with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding sodium or potassium (4-methoxyphenyl)acetate salt.
Reaction of the carboxylate salt with an alkylating agent. For the synthesis of this compound, 1,2-dichloroethane (B1671644) serves as the alkylating agent in an Sₙ2 reaction. rsc.org The carboxylate attacks one of the carbon atoms of 1,2-dichloroethane, displacing a chloride ion and forming the ester.
This method avoids the use of strong acids and the formation of water, making the workup simpler. youtube.com
Catalytic Systems in the Synthesis of Related Esters and Mechanistic Insights
While strong mineral acids are traditional catalysts for esterification, research has expanded to include a variety of catalytic systems to improve efficiency, selectivity, and sustainability. nih.govmdpi.com
Homogeneous Catalysts: Sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are the most common. organic-chemistry.org Their primary function is to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. libretexts.orgyoutube.com The mechanism is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com
Heterogeneous Catalysts: To overcome issues associated with corrosive and difficult-to-remove homogeneous catalysts, solid acid catalysts have been developed. These include:
Ion-exchange resins: Polymeric resins with sulfonic acid groups (e.g., Amberlyst-15) can effectively catalyze esterification and are easily removed by filtration. researchgate.net
Zeolites and Metal Oxides: These materials offer high thermal stability and shape selectivity. mdpi.com Mesoporous sulfated zirconia has been used to catalyze the esterification of 4-methoxyphenylacetic acid with dimethyl carbonate.
Graphene Oxide: This material has been shown to be an efficient and reusable heterogeneous acid catalyst for a wide range of esterification reactions. organic-chemistry.org
Lewis Acid Catalysts: Compounds like scandium(III) or lanthanide(III) triflates can also catalyze esterification reactions. organic-chemistry.org
Enzymatic Catalysts: Lipases are used for ester synthesis under very mild conditions, which is particularly advantageous for sensitive substrates. However, this is less relevant for a simple molecule like this compound. mdpi.com
The fundamental mechanism for the most common method, Fischer esterification, involves a series of equilibrium steps:
Protonation: The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst.
Nucleophilic Attack: The alcohol attacks the protonated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Water Elimination: The protonated hydroxyl group leaves as a neutral water molecule.
Deprotonation: The protonated ester loses a proton to regenerate the catalyst and form the final ester. masterorganicchemistry.com
Solvent Effects and Reaction Thermodynamics in Ester Bond Formation
The choice of solvent and the thermodynamic properties of the reaction are critical factors in ester synthesis.
Thermodynamics: Esterification is a reversible reaction, and its equilibrium is typically not strongly biased towards the products. The standard Gibbs free energy change (ΔG°) for the reaction is small, leading to an equilibrium constant (K_eq) that is often close to unity. For the esterification of acetic acid with ethanol, the equilibrium constant is around 4. The reaction is generally considered to be slightly exothermic. researchgate.net To achieve high conversion, the equilibrium must be shifted towards the products, which is accomplished by altering reaction conditions as dictated by Le Châtelier's principle (e.g., using excess reactant or removing a product). libretexts.org
Solvent Effects: Solvents can influence reaction kinetics and equilibrium position. nih.govwikipedia.org
Reactant and Transition State Solvation: The solvent's polarity can differentially solvate the reactants and the transition state, thereby altering the activation energy and the reaction rate. wikipedia.org For instance, polar aprotic solvents like acetonitrile or tetrahydrofuran (B95107) can significantly affect the reaction rate compared to non-polar solvents. nih.gov
Azeotropic Water Removal: In many laboratory and industrial scale-ups, a non-polar solvent that forms an azeotrope with water (e.g., toluene, hexane, or cyclohexane) is used. This allows for the continuous removal of water using a Dean-Stark apparatus, effectively pulling the equilibrium towards the ester product. organic-chemistry.org
Solvent-Free Conditions: In some cases, using a large excess of the alcohol reactant can allow it to serve as both a reactant and the solvent, simplifying the process.
Table 2: Influence of Solvent on Esterification
| Solvent Type | Role | Example | Effect |
|---|---|---|---|
| Non-Polar, Azeotropic | Water Removal | Toluene | Drives equilibrium to completion |
| Polar Aprotic | Rate Modification | Acetonitrile, THF | Can alter reaction kinetics through solvation effects nih.gov |
| Excess Reactant | Solvent & Reagent | 2-Chloroethanol | Simplifies setup, drives equilibrium |
Scale-Up and Process Intensification Methodologies in Laboratory Settings
Transitioning an esterification reaction from a small-scale laboratory setup to a larger scale requires addressing challenges related to efficiency, safety, and consistency. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. nih.govresearchgate.net
Laboratory Scale-Up Considerations:
Heat Transfer: Esterification is often exothermic. On a larger scale, efficient heat dissipation is critical to maintain temperature control and prevent runaway reactions.
Mass Transfer: Ensuring adequate mixing of reactants and catalyst becomes more challenging in larger vessels. Inefficient mixing can lead to lower reaction rates and yields.
Workup and Purification: Handling larger volumes during extraction, washing, and distillation requires appropriate equipment and procedures to minimize product loss.
Process Intensification Techniques: Several modern techniques can enhance the efficiency of ester synthesis in a laboratory setting, making processes more sustainable and scalable. nih.govnih.gov
Reactive Distillation: This technique combines reaction and distillation in a single unit. For esterifications, the carboxylic acid, alcohol, and catalyst are heated in a distillation column. The ester, if it is the most volatile component, is continuously removed from the top of the column, while water can also be separated. This constant removal of products shifts the equilibrium, potentially allowing for near-complete conversion. sphinxsai.com
Membrane Reactors (Pervaporation): A membrane that is selectively permeable to water can be integrated with the reactor. researchgate.net As the reaction proceeds, water permeates through the membrane and is removed, driving the equilibrium forward. nih.gov This can be particularly effective for heat-sensitive compounds as it allows the reaction to proceed at lower temperatures. researchgate.net
Microreactors and Flow Chemistry: Conducting the reaction in a continuous flow system using microreactors offers significant advantages in heat and mass transfer. researchgate.net The high surface-area-to-volume ratio allows for precise temperature control and rapid mixing, leading to faster reaction times, higher yields, and improved safety. This approach is highly scalable by "numbering-up" (running multiple reactors in parallel).
Table 3: Comparison of Process Intensification Methods
| Method | Principle | Advantages |
|---|---|---|
| Reactive Distillation | Combines reaction and separation in one unit | High conversion, reduced equipment cost, energy savings sphinxsai.com |
| Membrane Pervaporation | Selective removal of water via a membrane | High conversion at milder conditions, breaks azeotropes nih.govresearchgate.net |
| Flow Chemistry | Continuous process in micro-scale channels | Superior heat/mass transfer, enhanced safety, easy scale-up researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 Chloroethyl 4 Methoxyphenyl Acetate
Nucleophilic Substitution Reactions Involving the Chloroethyl Group
The primary alkyl chloride functionality of the 2-chloroethyl group is a prime site for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent ester oxygen atom can influence the reaction rate. These reactions are expected to proceed primarily through an S(_N)2 mechanism, characterized by a single transition state and inversion of stereochemistry if a chiral center were present.
Displacement Reactions with Diverse Nucleophiles
The chlorine atom can be displaced by a wide array of nucleophiles. The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the expulsion of the chloride ion.
Common nucleophiles that can react with 2-Chloroethyl (4-methoxyphenyl)acetate include:
Oxygen nucleophiles: Hydroxide (B78521), alkoxides, and carboxylates can be used to introduce new ether or ester linkages. For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxyethyl (4-methoxyphenyl)acetate.
Nitrogen nucleophiles: Ammonia, primary amines, and secondary amines can be used to synthesize the corresponding amino-substituted compounds.
Sulfur nucleophiles: Thiolates are potent nucleophiles that would readily displace the chloride to form thioethers.
Halide ions: A Finkelstein reaction, using sodium iodide in acetone, could be employed to replace the chlorine with iodine, creating a more reactive alkyl halide.
The table below illustrates potential products from reactions with various nucleophiles.
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Hydroxide | NaOH | 2-Hydroxyethyl (4-methoxyphenyl)acetate |
| Methoxide | NaOCH₃ | 2-Methoxyethyl (4-methoxyphenyl)acetate |
| Azide | NaN₃ | 2-Azidoethyl (4-methoxyphenyl)acetate |
| Cyanide | NaCN | 2-Cyanoethyl (4-methoxyphenyl)acetate |
| Iodide | NaI | 2-Iodoethyl (4-methoxyphenyl)acetate |
Intramolecular Cyclization Pathways
Intramolecular reactions can occur if a nucleophilic center within the molecule can attack the electrophilic carbon of the chloroethyl group. In this compound, the most probable internal nucleophile is the carbonyl oxygen of the ester. Attack by this oxygen atom on the chloroethyl moiety would lead to the formation of a five-membered cyclic dioxolanium ion intermediate. This type of cyclization is well-documented for related 2-haloethyl esters. This intermediate can then undergo further reactions, such as hydrolysis, to yield different products than would be obtained from a simple intermolecular reaction.
Studies on related compounds, such as N-phenyl-N'-(2-chloroethyl)ureas, have shown that such intramolecular cyclization is a key step in their mechanism of action, leading to highly reactive cyclic intermediates. nih.gov While the ester carbonyl oxygen is a weaker nucleophile than the nitrogen in those urea (B33335) analogues, this pathway remains a plausible route under specific reaction conditions, particularly with Lewis acid catalysis to enhance the electrophilicity of the chloroethyl group.
Ester Hydrolysis and Transesterification Kinetics
The ester functional group is susceptible to nucleophilic acyl substitution, most notably hydrolysis and transesterification. These reactions can be catalyzed by either acid or base.
Under basic conditions (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon. This is typically a second-order reaction, first-order in both the ester and the hydroxide ion. chemrxiv.org The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and 2-chloroethanol (B45725).
Under acidic conditions, the carbonyl oxygen is first protonated, which activates the ester towards attack by a weak nucleophile like water.
Kinetic studies on the closely related compound 4-methoxyphenyl-2,2-dichloroethanoate show that the rate of hydrolysis is sensitive to the solvent system. rsc.org For this compound, the presence of the electron-donating methoxy (B1213986) group on the phenyl ring would slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted phenylacetate. Conversely, the electron-withdrawing chloroethyl group would slightly increase its reactivity.
Transesterification involves the substitution of the 2-chloroethoxy group with a different alkoxy group from another alcohol. libretexts.org This is an equilibrium-controlled process that can be driven to completion by using a large excess of the reactant alcohol or by removing the 2-chloroethanol byproduct. libretexts.org
Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Moiety
The aromatic ring of the 4-methoxyphenyl (B3050149) group is activated towards electrophilic aromatic substitution (EAS). The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. quora.comwikipedia.org The side chain, -(CH₂)COO(CH₂)₂Cl, is weakly deactivating due to the inductive effect of the ester group. The directing effect is overwhelmingly controlled by the potent methoxy group.
Therefore, electrophiles are expected to add primarily at the positions ortho to the methoxy group (positions 2 and 6). The para position is already substituted.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would yield 2-nitro-4-methoxyphenylacetate derivatives.
Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would lead to bromination at the ortho positions.
Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups onto the ring, again, primarily at the positions ortho to the methoxy group.
The table below summarizes the expected major products for these reactions.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-Chloroethyl (2-nitro-4-methoxyphenyl)acetate |
| Bromination | Br₂, FeBr₃ | 2-Chloroethyl (2-bromo-4-methoxyphenyl)acetate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Chloroethyl (2-acetyl-4-methoxyphenyl)acetate |
Reductive Transformations of the Ester and Halide Functionalities
Both the ester and the alkyl chloride can undergo reduction. The choice of reducing agent determines the outcome.
Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. libretexts.org This reaction would cleave the ester, yielding two alcohol products: 2-(4-methoxyphenyl)ethanol and 2-chloroethanol. libretexts.org Weaker, more sterically hindered reducing agents like diisobutylaluminum hydride (DIBALH) can selectively reduce the ester to an aldehyde at low temperatures, yielding (4-methoxyphenyl)acetaldehyde. libretexts.org
Reduction of the Chloroethyl Group: The carbon-chlorine bond can be reduced to a carbon-hydrogen bond (hydrogenolysis). This can be achieved catalytically with H₂ and a palladium catalyst or using other reducing systems. It is also possible to achieve reductive cleavage of the entire chloroethyl ester group. For example, related 2,2,2-trichloroethyl esters are cleaved using zinc dust in acetic acid to yield the corresponding carboxylic acid. chimia.chcdnsciencepub.com A similar reaction with this compound would produce (4-methoxyphenyl)acetic acid.
Oxidation Reactions Affecting the Methoxy Group or Aromatic Ring
The electron-rich methoxyphenyl group is susceptible to oxidation. The outcome depends on the oxidant and reaction conditions.
Oxidative Demethylation: Strong oxidizing agents or certain Lewis acids can cleave the methyl ether, converting the methoxy group to a hydroxyl group, yielding a hydroquinone (B1673460) derivative.
Ring Oxidation: Potent oxidants can lead to the formation of quinone-type structures. Studies on the oxidation of other 4-methoxyphenol (B1676288) derivatives have shown that they can be converted to quinones. scilit.comrsc.org The reaction likely proceeds through a radical cation intermediate. Under certain conditions, the 4-methoxy substituent can facilitate the formation of a quinone methide. acs.orgacs.org This transformation indicates that the aromatic ring is a site of significant oxidative reactivity.
Cross-Coupling Reactions for Advanced Structural Elaboration
The chloroethyl group in this compound serves as a potential electrophilic partner in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. While experimental data for this specific substrate is scarce, its reactivity can be projected based on known palladium- and nickel-catalyzed cross-coupling methodologies.
Potential Cross-Coupling Methodologies:
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or boronic ester). This would lead to the formation of a new carbon-carbon bond, replacing the chlorine atom with an aryl, vinyl, or alkyl group from the organoboron compound. The choice of palladium catalyst and ligand would be crucial to optimize the reaction and prevent side reactions.
Negishi Coupling: In a Negishi coupling, an organozinc reagent would be used as the nucleophilic partner. This method is known for its high functional group tolerance and reactivity, making it a plausible option for the structural elaboration of this compound.
Stille Coupling: This reaction utilizes organostannane reagents. While effective, the toxicity of organotin compounds often leads to the preference for other methods like Suzuki-Miyaura or Negishi couplings in many applications.
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, the Buchwald-Hartwig amination would be a suitable choice. This palladium-catalyzed reaction would couple this compound with a primary or secondary amine, leading to the corresponding N-substituted product.
Hypothetical Reaction Data:
The following interactive data table illustrates hypothetical outcomes for the cross-coupling of this compound with various coupling partners, based on typical conditions for similar substrates.
| Coupling Partner | Catalyst System | Solvent | Temp (°C) | Hypothetical Yield (%) | Product |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene (B28343)/H₂O | 100 | 75 | 2-Phenylethyl (4-methoxyphenyl)acetate |
| Diethylzinc | NiCl₂(dppp) | THF | 60 | 80 | 2-Ethyl (4-methoxyphenyl)acetate |
| Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 110 | 65 | 2-(Phenylamino)ethyl (4-methoxyphenyl)acetate |
Note: This data is illustrative and not based on published experimental results for this specific compound.
Reaction Mechanism Elucidation Through Isotopic Labeling and Kinetic Studies
To understand the precise pathway of reactions involving this compound, detailed mechanistic investigations would be necessary. Isotopic labeling and kinetic studies are powerful tools for this purpose.
Isotopic Labeling Studies:
Isotopic labeling involves replacing an atom in the reactant with one of its isotopes to trace its fate throughout the reaction. For this compound, several labeling strategies could be employed:
¹³C Labeling: Incorporating a ¹³C label at the carbon atom bearing the chlorine (C-2 of the ethyl group) would allow for the tracking of this carbon atom in the product. This would be particularly useful in distinguishing between different rearrangement pathways, should they occur.
Deuterium (B1214612) Labeling: Replacing the hydrogen atoms on the chloroethyl group with deuterium (²H) could help elucidate the role of these atoms in the reaction mechanism, for instance, in identifying whether any elimination side reactions are occurring.
¹⁸O Labeling: Labeling one of the oxygen atoms in the acetate (B1210297) group with ¹⁸O could provide insights into the stability of the ester functionality under the reaction conditions and determine if any intramolecular reactions involving the ester group take place.
Kinetic Studies:
Kinetic studies measure the rate of a reaction and how it is affected by changes in concentration of reactants, catalysts, and temperature. For a hypothetical nucleophilic substitution reaction on this compound, kinetic analysis could reveal:
Reaction Order: By systematically varying the concentrations of the substrate and the nucleophile, the order of the reaction with respect to each component can be determined. This helps to distinguish between SN1 (unimolecular) and SN2 (bimolecular) mechanisms.
Rate Constant: The rate constant (k) provides a quantitative measure of the reaction's speed under specific conditions.
Activation Parameters: By studying the reaction at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated. These parameters provide valuable information about the transition state of the reaction.
Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction:
The following table presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile (Nu⁻).
| [Substrate] (M) | [Nu⁻] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 0.1 | 0.2 | 2.0 x 10⁻⁵ |
In this hypothetical scenario, the doubling of the initial rate upon doubling the concentration of either the substrate or the nucleophile would suggest that the reaction is first order with respect to both reactants and follows an SN2 mechanism.
Computational Chemistry and Quantum Mechanical Analysis of 2 Chloroethyl 4 Methoxyphenyl Acetate
Density Functional Theory (DFT) Studies for Geometric Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry, employed to investigate the electronic structure of many-body systems. For 2-Chloroethyl (4-methoxyphenyl)acetate, geometric optimization is performed to determine the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. This is commonly achieved using functionals like B3LYP with a basis set such as 6-311++G(d,p), which provides a reliable balance between accuracy and computational cost. researchgate.netnih.gov The optimization process yields key structural parameters.
Once the optimized geometry is obtained, vibrational frequency calculations are carried out at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict its infrared spectrum. dntb.gov.ua
Table 1: Selected Optimized Geometric Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) Level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Length | O-CH2 | 1.44 Å |
| Bond Length | CH2-Cl | 1.80 Å |
| Bond Length | C(aromatic)-O(methoxy) | 1.37 Å |
| Bond Angle | O=C-O | 124.5° |
| Bond Angle | C-O-CH2 | 116.8° |
| Bond Angle | O-CH2-CH2 | 109.5° |
Note: The data in this table is illustrative of typical results from DFT calculations.
Conformational Landscape Exploration and Energy Minima Identification
The presence of several rotatable single bonds in this compound gives rise to multiple possible conformations. Understanding the conformational landscape is crucial as the molecule's properties can be influenced by its 3D shape. A potential energy surface (PES) scan is performed by systematically rotating key dihedral angles—such as those around the C-O and C-C bonds of the chloroethyl group and the ester linkage—to identify various conformers. wikimedia.org Each resulting structure is then fully optimized to locate the energy minima. The relative energies of these conformers are calculated to determine their population distribution at a given temperature.
Table 2: Relative Energies of Identified Conformers
| Conformer | Key Dihedral Angles (Degrees) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | τ(C-O-CH2-CH2) ≈ 180° | 0.00 |
| Local Minimum 1 | τ(C-O-CH2-CH2) ≈ 60° | +1.25 |
Note: The data in this table is hypothetical and serves to illustrate the outcomes of a conformational analysis.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy (EHOMO) is associated with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. edu.krd The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comchemrxiv.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. edu.krdresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (S), and the electrophilicity index (ω), which quantify the molecule's resistance to charge transfer and its ability to accept electrons, respectively. chemrxiv.org
Table 3: Calculated FMO Energies and Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.12 |
| HOMO-LUMO Energy Gap | ΔE | 5.73 |
| Chemical Hardness | η | 2.87 |
| Chemical Softness | S | 0.35 |
| Electronegativity | χ | 3.99 |
| Chemical Potential | μ | -3.99 |
Note: These values are representative examples derived from quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewisc.edu This method provides detailed insights into charge distribution, hybridization, and delocalization effects. A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. uni-muenchen.de This reveals hyperconjugative interactions, where charge is transferred from a filled (donor) orbital to a vacant (acceptor) anti-bonding orbital, contributing to molecular stability. rsc.org The stabilization energy (E(2)) associated with these interactions is calculated to quantify their significance. researchgate.net
For this compound, significant interactions would be expected from the oxygen lone pairs of the ester and methoxy (B1213986) groups donating into adjacent anti-bonding orbitals.
Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(O)carbonyl | π*(C-O)ester | 25.5 |
| LP(O)methoxy | π*(C=C)aromatic | 18.2 |
| σ(C-H) | σ*(C-Cl) | 1.5 |
Note: The data presented is illustrative of typical hyperconjugative interactions and their energies.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red and yellow regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green areas represent neutral potential.
In this compound, the most negative potential (red) is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Positive potential (blue) would likely be found around the hydrogen atoms and the chloroethyl group, indicating their susceptibility to nucleophilic interaction. scispace.com
Table 5: MEP Surface Extreme Values
| Parameter | Description | Calculated Value (a.u.) |
|---|---|---|
| Vmax | Maximum positive potential | +0.035 |
Note: Values are representative for a molecule of this type.
Prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Parameters
Quantum mechanical calculations, particularly DFT, are powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
IR Spectroscopy: As mentioned in section 4.1, the calculation of vibrational frequencies and their corresponding intensities allows for the generation of a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data due to the neglect of anharmonicity and other systematic errors in the calculation. researchgate.net
Table 6: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data
| Spectrum | Parameter | Calculated Value | Hypothetical Experimental Value |
|---|---|---|---|
| ¹³C NMR | δ (C=O) | 170.5 ppm | 170.1 ppm |
| ¹H NMR | δ (O-CH₃) | 3.85 ppm | 3.81 ppm |
| IR | ν (C=O stretch) | 1765 cm⁻¹ | 1740 cm⁻¹ |
Note: This table illustrates the typical agreement between calculated and experimental spectroscopic values.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a chemical system to understand its bonding characteristics. This analysis is based on the topology of the electron density, ρ(r), a scalar field that describes the probability of finding an electron at a given point in space.
Key to QTAIM analysis are Bond Critical Points (BCPs), which are points along the bond path between two atoms where the electron density is at a minimum. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)), provide deep insights into the nature of the chemical bond. For instance, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(r) > 0).
A hypothetical QTAIM analysis of this compound would involve calculating the optimized molecular geometry and its corresponding electron density. From this, one could identify all BCPs and analyze their properties to characterize every bond within the molecule, from the covalent bonds of the phenyl ring and ester group to weaker intramolecular interactions. However, no such specific analysis has been published for this compound.
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions associated with each molecule. The shape and properties of this surface provide a detailed picture of how molecules interact with their neighbors.
For this compound, a Hirshfeld surface analysis would require its crystallographic information file (CIF). This analysis would reveal the nature and extent of interactions involving the chloro, methoxy, and ester functional groups, which are crucial for understanding its solid-state properties. As of now, the crystal structure and any subsequent Hirshfeld analysis for this compound are not available in the scientific literature.
Non-Linear Optical (NLO) Property Computations and Structure-Property Relationships
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly dependent on their molecular structure. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules, such as the electric dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.
The magnitude of these properties is directly related to the electronic structure of the molecule. For a molecule to have a significant first hyperpolarizability (β), it typically needs to possess a degree of charge asymmetry, often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.
A computational study of this compound would involve quantum chemical calculations to determine these NLO parameters. The results would help in understanding the relationship between its molecular structure—the presence of the methoxy group (an electron donor), the phenyl ring, and the chloroethyl group—and its potential NLO activity. Such a study would be valuable for the rational design of new NLO materials, but specific computational data for this compound has not been reported.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and the influence of the environment, such as a solvent, on the behavior of a molecule.
For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. Furthermore, by performing simulations in different solvents, one could investigate how the solvent environment affects the molecule's structure, dynamics, and interactions. This information is crucial for understanding its behavior in solution, which is relevant for many of its potential applications.
A comprehensive MD simulation study would provide valuable insights into the dynamic properties of this compound. However, there are currently no published MD simulation studies specifically focused on this compound.
In Vitro Biological Activity Profiling and Molecular Basis for Action of 2 Chloroethyl 4 Methoxyphenyl Acetate and Its Derivatives
Molecular Target Identification and Binding Mechanism Elucidation (e.g., molecular docking)
Currently, there is a lack of specific published research detailing the molecular target identification and binding mechanism of 2-Chloroethyl (4-methoxyphenyl)acetate through computational methods like molecular docking. While studies exist for structurally related compounds, providing insights into potential interactions, direct evidence for this specific molecule is not available in the reviewed scientific literature.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and mechanism of a small molecule drug candidate with its protein target. For instance, studies on other methoxyphenyl derivatives have explored their interactions with various biological targets. Research on 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a related compound, has utilized molecular docking to predict its binding energy and interaction with the cyclooxygenase-2 (COX-2) receptor, suggesting a potential anti-inflammatory activity. fip.org Similarly, molecular docking investigations of (4-methoxyphenyl)acetic acid have been conducted to explore its potential as an anti-microbial agent by docking it with targets like DNA gyrase and Lanosterol 14 α-demethylase. ajchem-b.com
However, without specific docking studies for this compound, any discussion on its molecular targets and binding mechanisms would be speculative. Further research is required to identify its specific protein interactions and to elucidate the molecular basis of its biological activity.
Investigation of Apoptotic Pathways in Cell Models
Detailed investigations into the specific apoptotic pathways induced by this compound in cell models are not extensively documented in the current scientific literature. Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Understanding how a compound induces apoptosis is vital for its development as a potential therapeutic agent.
Apoptosis is generally mediated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov The intrinsic pathway is activated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, resulting in the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell.
Studies on other novel compounds, such as (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), have demonstrated the ability to induce apoptosis in cancer cells. For example, MMPP was found to induce apoptosis in HeLa cervical cancer cells primarily through the extrinsic pathway, as evidenced by the increased expression of death receptors DR5 and FAS and the activation of caspase-3, -8, and -9. koreascience.krresearchgate.net
While these findings on related molecules are informative, the specific effects of this compound on apoptotic signaling cascades have yet to be reported. Future research should focus on determining whether this compound can induce apoptosis and, if so, to identify the specific molecular players and pathways involved. Such studies would typically involve Annexin V/PI staining to detect apoptotic cells, western blotting to measure the levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and assays to assess mitochondrial membrane potential.
Applications of 2 Chloroethyl 4 Methoxyphenyl Acetate As a Chemical Intermediate
Precursor in the Synthesis of Complex Pharmaceutical Compounds
While direct evidence for the widespread use of 2-Chloroethyl (4-methoxyphenyl)acetate as a direct precursor in the synthesis of marketed complex pharmaceutical compounds is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. A closely related compound, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, serves as a key intermediate in the synthesis of Apixaban, a widely used anticoagulant. google.comresearchgate.net The synthesis of this intermediate involves the reaction of p-anisidine (B42471) with ethyl 2-chloroacetoacetate. chemicalbook.com This highlights the pharmaceutical relevance of the chloro-substituted acetate (B1210297) functionality attached to a methoxyphenyl-containing scaffold.
Role in the Formation of Advanced Heterocyclic Systems (e.g., imidazolones, thiazoles, spirocyclic systems)
The electrophilic nature of the chloroethyl group in this compound suggests its potential as a reactant in the alkylation of various nucleophiles, a common strategy in the synthesis of heterocyclic rings.
Imidazolones: In principle, this compound could be employed to N-alkylate an existing imidazole (B134444) ring, which could then be further functionalized to form an imidazolone (B8795221). However, specific examples of this direct application are not readily found in the literature. The synthesis of imidazolone derivatives often involves the condensation of various precursors, and while chloroacetylating agents are sometimes used, the specific use of this compound is not prominently reported. researchgate.net
Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring, involves the reaction of an α-haloketone with a thioamide. While this compound is not an α-haloketone, its chloroethyl group could potentially be used to alkylate a pre-formed thiazole ring or a precursor. Thiazole derivatives containing a methoxyphenyl group are of interest for their biological activities. huhs.ac.jp
Spirocyclic Systems: The synthesis of spirocyclic compounds often involves intramolecular cyclization reactions. It is conceivable that this compound could be modified to contain a nucleophilic group that could then undergo an intramolecular reaction with the chloroethyl moiety to form a spirocycle. However, there are no specific documented examples of this strategy employing this particular starting material. The synthesis of spirocyclic systems often utilizes different strategies and starting materials. beilstein-journals.orgresearchgate.netnih.gov
Utilization in the Preparation of Specialized Dyes and Pigments
The core structure of this compound, containing an aromatic ring, is a common feature in many organic dyes and pigments. The methoxy (B1213986) group is an auxochrome, which can modify the color of a chromophore. In theory, the reactive chloroethyl group could be used to attach this molecule to a larger chromophoric system or to a polymer backbone for specialized applications. However, a review of the literature on the synthesis of dyes and pigments does not specifically mention this compound as a common intermediate. epa.gov The organic dyes and pigments industry utilizes a wide range of intermediates, but the specific application of this compound is not highlighted.
Application in the Synthesis of Functional Materials and Polymers
The chloroethyl group in this compound presents a reactive handle for polymerization or for grafting onto existing polymer chains. This could potentially be used to synthesize polymers with specific functional properties derived from the methoxyphenyl acetate group, such as optical or electronic properties. For instance, the synthesis of novel copolymers often involves the use of functionalized monomers. chemrxiv.org However, there is no direct evidence in the scientific literature of this compound being used for the synthesis of functional materials or polymers. Research in this area tends to focus on other reactive monomers.
Development of Prodrug Strategies and Bioconjugation Agents
The ester linkage in this compound could be susceptible to enzymatic cleavage in vivo, a characteristic often exploited in prodrug design. A biologically active molecule could be attached to the 4-methoxyphenylacetic acid portion, with the chloroethyl group potentially serving as a linker or a point of attachment for a targeting moiety. Prodrugs are often designed to improve the pharmacokinetic properties of a parent drug. nih.govresearchgate.net
Similarly, for bioconjugation, the chloroethyl group could be used to covalently attach the molecule to biomolecules such as proteins or peptides. However, there are no specific reports of this compound being used for these applications. The field of bioconjugation typically employs a range of more specific and efficient cross-linking agents.
Future Research Directions and Emerging Paradigms for 2 Chloroethyl 4 Methoxyphenyl Acetate
Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles
The traditional synthesis of esters, such as 2-Chloroethyl (4-methoxyphenyl)acetate, often involves methods like Fischer esterification or the use of acyl chlorides. openstax.orglibretexts.org Future research will likely pivot towards more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.
Key areas for exploration include:
Catalytic Approaches: Development of novel catalysts, including enzymatic and heterogeneous catalysts, could offer milder reaction conditions, higher selectivity, and easier product purification. Biocatalysis, using enzymes like lipases, could provide a highly specific and environmentally benign route to the ester.
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. A flow-based synthesis of this compound could lead to higher yields and purity while minimizing waste.
Alternative Solvents: The use of greener solvents, such as ionic liquids, supercritical fluids (like CO2), or bio-based solvents, can drastically reduce the environmental impact of the synthesis. Research into the solubility and reactivity of starting materials—(4-methoxyphenyl)acetic acid and 2-chloroethanol (B45725)—in these alternative media is a crucial first step.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Investigating direct coupling reactions that avoid the use of activating agents or protecting groups would be a significant advancement.
Table 1: Comparison of Potential Synthetic Principles
| Principle | Traditional Approach | Future Direction | Potential Advantages |
|---|---|---|---|
| Catalysis | Mineral acids (e.g., H2SO4) | Lipases, heterogeneous catalysts | Milder conditions, higher selectivity, reusability |
| Process | Batch synthesis | Continuous flow chemistry | Improved safety, higher throughput, automation |
| Solvents | Volatile organic compounds (e.g., Toluene) | Supercritical CO2, ionic liquids | Reduced environmental impact, easier separation |
| Efficiency | Use of stoichiometric activating agents | High atom economy reactions | Less waste, lower cost |
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery of optimal reaction conditions and explore the chemical space around this compound, the integration of automated synthesis and High-Throughput Experimentation (HTE) is paramount. seqens.comresearchgate.net HTE allows for a large number of experiments to be conducted in parallel, rapidly screening variables like catalysts, solvents, temperatures, and reactant ratios. domainex.co.uksemanticscholar.org
This paradigm shift involves:
Reaction Optimization: Automated platforms can perform numerous small-scale reactions to quickly identify the optimal conditions for synthesizing this compound with the highest yield and purity. researchgate.net This is particularly useful when exploring novel catalytic systems or sustainable solvents.
Derivative Libraries: Automated synthesis can be employed to create a library of derivatives by systematically varying the substituents on the aromatic ring or replacing the chloroethyl group with other functionalized alkyl chains. This would be invaluable for structure-activity relationship studies.
Data-Driven Discovery: HTE generates vast amounts of data that can be analyzed using machine learning algorithms to predict reaction outcomes and guide future experimental designs, accelerating the pace of discovery. domainex.co.uk
Advanced Spectroscopic Characterization Beyond Standard Techniques
While standard spectroscopic methods like NMR, IR, and mass spectrometry provide fundamental structural information, advanced techniques can offer deeper insights into the properties of this compound. openaccessjournals.comwikibooks.org
Future characterization could involve:
Solid-State NMR (ssNMR): To study the compound in its crystalline form, ssNMR can provide information on molecular packing, conformation, and intermolecular interactions that are not accessible in solution-state NMR.
Two-Dimensional (2D) NMR Techniques: Advanced 2D NMR experiments, such as HSQC, HMBC, and COSY, can unambiguously assign all proton and carbon signals, which is crucial for confirming the structure of the compound and its derivatives. youtube.com
Raman Spectroscopy: As a complement to IR spectroscopy, Raman spectroscopy can provide information about the vibrational modes of the molecule, particularly for non-polar bonds, and can be used for in-situ reaction monitoring. solubilityofthings.com
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule, revealing precise bond lengths, bond angles, and crystal packing information.
Table 2: Spectroscopic Techniques for In-Depth Analysis
| Technique | Information Gained | Application for this compound |
|---|---|---|
| Solid-State NMR | Conformation and packing in solid state | Understanding crystal structure and intermolecular forces. |
| 2D NMR (COSY, HSQC) | Atom connectivity and correlations | Unambiguous assignment of complex spectra in derivatives. |
| Raman Spectroscopy | Molecular vibrations, especially of non-polar bonds | Complementary data to IR, reaction monitoring. |
| X-ray Crystallography | Precise 3D molecular and crystal structure | Definitive structural elucidation and stereochemistry. |
Deeper Dive into Structure-Function Relationships via Chemoinformatics and Machine Learning
Key research directions include:
Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models can be developed to correlate structural features of this compound and its analogs with their activity. nih.gov This allows for the rational design of more potent compounds.
ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, providing an early-stage assessment of its potential as a therapeutic agent.
Virtual Screening: Chemoinformatic tools can be used to screen large virtual libraries of compounds based on the this compound scaffold against various biological targets, identifying potential new applications. youtube.com
Discovery of Undiscovered In Vitro Biological Activities and Therapeutic Potential
The structure of this compound, containing a methoxyphenyl group common in many biologically active compounds, suggests it may possess undiscovered biological activities. A systematic in vitro screening campaign is a logical next step.
Potential areas for investigation:
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi to determine if the compound exhibits any growth-inhibitory effects.
Anticancer Activity: Evaluating the cytotoxicity of the compound against various cancer cell lines to identify any potential as an anticancer agent.
Enzyme Inhibition: Testing against a range of enzymes, such as kinases, proteases, or oxidoreductases, to discover novel inhibitory activities. The ester and alkyl halide functionalities could potentially act as covalent or non-covalent binders.
Design and Synthesis of Photoactivatable or Stimuli-Responsive Derivatives
The core structure of this compound can be modified to create "smart" molecules that respond to external stimuli like light. nih.gov This involves incorporating photolabile protecting groups (PPGs) or other responsive moieties. acs.orgnih.gov
Future research could focus on:
Photoactivatable Analogs: Introducing a photolabile group, such as an o-nitrobenzyl group, onto the molecule could allow for the light-triggered release of a biologically active species or the activation of a function. researchgate.net This provides spatial and temporal control over the compound's activity. wikipedia.org
pH-Responsive Derivatives: By incorporating acidic or basic functional groups, derivatives could be designed to change their properties (e.g., solubility, conformation) in response to changes in pH, which is relevant for drug delivery in different physiological environments. nih.gov
Redox-Responsive Systems: Introducing functionalities like disulfide bonds could make derivatives sensitive to the redox environment, allowing for triggered release in specific cellular compartments.
Development of Supramolecular Assemblies Incorporating the Compound
Supramolecular chemistry offers a pathway to construct complex, ordered structures from molecular building blocks through non-covalent interactions. rsc.org The aromatic ring in this compound is a key feature that can drive self-assembly. nih.gov
Potential avenues for exploration:
π-π Stacking: The electron-rich 4-methoxyphenyl (B3050149) ring can participate in π-π stacking interactions with other aromatic molecules, leading to the formation of columnar or layered structures. acs.orgnih.gov
Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, derivatives could be synthesized to include groups like amides or hydroxyls, enabling the formation of well-defined hydrogen-bonded networks.
Host-Guest Chemistry: The aromatic portion of the molecule could act as a guest that binds within the cavity of larger host molecules like cyclodextrins or calixarenes, altering its physical properties and creating new functional materials.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-chloroethyl (4-methoxyphenyl)acetate derivatives?
The synthesis of structurally related esters, such as 2-chloroethyl 2-(5-bromo-3-methyl-sulfinyl-1-benzofuran-2-yl)acetate, involves oxidation reactions using 77% 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane, followed by purification via column chromatography (hexane/ethyl acetate). Critical steps include controlled addition of oxidizing agents and rigorous post-reaction workup to isolate the product . For hydrazone-containing analogs (e.g., ethyl chloro[(4-methoxyphenyl)hydrazono]acetate), condensation reactions with hydrazine derivatives are typical, emphasizing the need for anhydrous conditions and stoichiometric precision .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Key for confirming molecular structure, such as identifying the chloroethyl group (e.g., δ 3.70 ppm for CH₂Cl in H NMR) and methoxyphenyl aromatic protons .
- X-ray Crystallography: Resolves crystal packing and stereochemistry, particularly for detecting disorder in substituents (e.g., partial occupancy of chloroethyl groups at 76.7% and 23.3%) .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Q. How should researchers handle stability and storage of this compound?
While direct stability data for this compound is limited, related esters are hygroscopic and sensitive to light. Recommended storage includes desiccated conditions at room temperature, with inert gas purging for long-term preservation .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for derivatives be resolved?
Contradictions between predicted and observed spectral data (e.g., unexpected splitting in H NMR) may arise from dynamic stereochemistry or solvent effects. Strategies include:
Q. What challenges arise in crystallographic analysis of chloroethyl-substituted esters?
Crystal structures often exhibit positional disorder in the chloroethyl group due to rotational flexibility. For example, in 2-chloroethyl 2-(5-bromo-3-methyl-sulfinyl-1-benzofuran-2-yl)acetate, refinement revealed two distinct chloroethyl orientations with partial occupancies. Mitigation involves:
Q. What mechanistic insights govern the reactivity of the hydrazone moiety in related compounds?
The hydrazone group in ethyl chloro[(4-methoxyphenyl)hydrazono]acetate facilitates nucleophilic addition and cyclization reactions. Studies suggest that the electron-withdrawing chloro group enhances electrophilicity at the α-carbon, enabling coupling with amines or thiols. Mechanistic probes include:
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Solvent Selection: Dichloromethane and ethyl acetate are preferred for balancing solubility and reactivity.
- Catalysis: Lewis acids (e.g., ZnCl₂) may accelerate esterification or oxidation steps.
- Purification: Gradient column chromatography (hexane/ethyl acetate) effectively removes byproducts, as demonstrated in syntheses of benzofuran derivatives (80% yield) .
Data Contradiction and Validation
Q. How should conflicting data on reaction intermediates be addressed?
For example, discrepancies in H NMR shifts between synthetic batches may indicate impurities or isomerization. Solutions include:
Q. What strategies validate the biological relevance of synthetic derivatives?
While direct biological data for this compound is sparse, analogs like 2-chloro-N-methylacetamide derivatives have been used in kinase inhibitor synthesis. Researchers should:
- Conduct docking studies against target proteins (e.g., HDACs).
- Perform in vitro assays (e.g., enzyme inhibition) with positive controls .
Safety and Handling in Research Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
